molecular formula C18H18F3N5O B2358573 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198430-60-1

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2358573
CAS No.: 2198430-60-1
M. Wt: 377.371
InChI Key: DTKISFURXODDIJ-UHFFFAOYSA-N
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Description

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring and a trifluoromethyl group. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone precursor

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : The pyrazolo[1,5-a]pyrazine core can be reduced to form different derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of trifluoromethyl ketones or carboxylic acids.

  • Reduction: : Formation of pyrazolo[1,5-a]pyrazine derivatives with reduced functionality.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential use in drug discovery, particularly as a lead compound for developing new therapeutic agents.

  • Industry: : Application in material science, especially in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trifluoromethyl group and the fused pyrazolo[1,5-a]pyrazine core. Similar compounds might include other pyrazolo[1,5-a]pyrazine derivatives or piperidine-based compounds, but the presence of the trifluoromethyl group adds a distinct chemical behavior and potential for unique applications.

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Piperidine derivatives

  • Trifluoromethyl-substituted heterocycles

Properties

IUPAC Name

4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)15-2-1-3-16(24-15)27-12-13-5-9-25(10-6-13)17-14-4-7-23-26(14)11-8-22-17/h1-4,7-8,11,13H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKISFURXODDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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